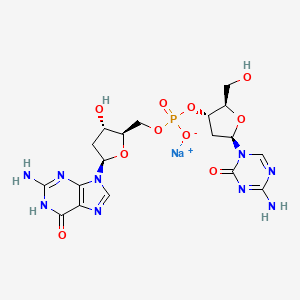

Guadecitabine sodium

Descripción

Propiedades

IUPAC Name |

sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N9O10P.Na/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30;/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30);/q;+1/p-1/t7-,8-,9+,10+,11+,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHBNJPXFOZFNJ-BYKQGDNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4CO)N5C=NC(=NC5=O)N)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC(=NC5=O)N)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N9NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239218 | |

| Record name | SGI-110 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929904-85-8 | |

| Record name | Guadecitabine sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929904858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SGI-110 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUADECITABINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RB89YH367 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Guadecitabine Sodium: A Technical Guide to Preclinical Research Methodology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guadecitabine sodium (SGI-110) is a second-generation DNA methyltransferase inhibitor (DNMTi) designed to overcome the limitations of first-generation agents. It is a dinucleotide of decitabine and deoxyguanosine, a structure that confers resistance to degradation by cytidine deaminase, thereby prolonging the in vivo exposure to its active metabolite, decitabine.[1][2] This extended exposure allows for more sustained inhibition of DNA methyltransferase 1 (DNMT1), leading to global DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[3][4] This technical guide provides an in-depth overview of the methodologies employed in the preclinical evaluation of guadecitabine, with a focus on data presentation, experimental protocols, and the visualization of key biological pathways and workflows.

Mechanism of Action

Guadecitabine exerts its antineoplastic effects primarily through the inhibition of DNMT1.[1][3] Following administration, it is converted to its active metabolite, decitabine, which is then incorporated into DNA. This incorporation traps DNMT1 on the DNA, leading to its degradation and subsequent global hypomethylation.[1][5] This epigenetic reprogramming reactivates tumor suppressor genes, induces cell cycle arrest, and can promote apoptosis-independent cancer cell death.[1][3] Furthermore, guadecitabine has been shown to modulate the tumor microenvironment, notably by reducing the population of myeloid-derived suppressor cells (MDSCs) and enhancing anti-tumor immune responses.[6][7][8]

References

- 1. DNA Methyltransferase 1 Targeting Using Guadecitabine Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and epigenetic interactions of novel DNA hypomethylating agent guadecitabine (SGI-110) in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Guadecitabine (SGI‐110) priming sensitizes hepatocellular carcinoma cells to oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The DNA methyltransferase inhibitor, guadecitabine, targets tumor-induced myelopoiesis and recovers T cell activity to slow tumor growth in combination with adoptive immunotherapy in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guadecitabine increases response to combined anti-CTLA-4 and anti-PD-1 treatment in mouse melanoma in vivo by controlling T-cells, myeloid derived suppressor and NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guadecitabine increases response to combined anti-CTLA-4 and anti-PD-1 treatment in mouse melanoma in vivo by controlling T-cells, myeloid derived suppressor and NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Guadecitabine Sodium in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, treatment options for patients unable to tolerate intensive chemotherapy have been limited, leading to poor prognoses. The advent of epigenetic therapies, particularly hypomethylating agents (HMAs), has offered a new therapeutic avenue. Guadecitabine sodium (SGI-110) is a next-generation HMA designed to overcome some of the limitations of first-generation agents like decitabine and azacitidine. This technical guide provides an in-depth overview of guadecitabine's mechanism of action, a summary of key clinical and preclinical findings, and detailed experimental protocols for its investigation in AML research.

Mechanism of Action

Guadecitabine is a dinucleotide composed of decitabine and deoxyguanosine. This structure confers resistance to degradation by cytidine deaminase, an enzyme that rapidly inactivates decitabine in the bloodstream.[1][2] This resistance leads to a longer in vivo exposure to its active metabolite, decitabine.[1][2] The prolonged exposure increases the probability of decitabine's incorporation into the DNA of rapidly dividing cancer cells during the S-phase of the cell cycle.[2][3]

Once incorporated into DNA, decitabine covalently binds to and inhibits DNA methyltransferases (DNMTs).[1] DNMTs are enzymes responsible for maintaining DNA methylation patterns, which are often aberrant in cancer cells, leading to the silencing of tumor suppressor genes. By inhibiting DNMTs, guadecitabine leads to global DNA hypomethylation and the re-expression of silenced tumor suppressor genes, which can induce cell cycle arrest, apoptosis, and cellular differentiation in AML cells.[1][2] Preclinical studies have shown that guadecitabine can induce the re-expression of key tumor suppressor genes such as p15.[4]

dot

Caption: Mechanism of action of guadecitabine in AML.

Clinical Trial Data Summary

Numerous clinical trials have evaluated the safety and efficacy of guadecitabine in patients with AML. The following tables summarize the key quantitative data from these studies.

Table 1: Guadecitabine in Treatment-Naïve AML

| Trial | Patient Population | N | Dosing Regimen | Composite Complete Response (CRc) Rate | Complete Response (CR) Rate | Median Overall Survival (OS) |

| Phase 2 (NCT01261312)[5] | Elderly, unfit for intensive chemo | 52 | 60 mg/m² SC, 10-day schedule | 50% | 33% | 7.1 months |

| Phase 2 (NCT01261312)[5] | Elderly, unfit for intensive chemo | 24 | 60 mg/m² SC, 5-day schedule | 54% | 38% | Not Reported |

| Phase 2 (NCT01261312)[5] | Elderly, unfit for intensive chemo | 27 | 90 mg/m² SC, 5-day schedule | 59% | 41% | Not Reported |

| ASTRAL-1 (Phase 3, NCT02348489)[2] | Unfit for intensive chemo | 408 | 60 mg/m² SC, 5-day schedule | - | 19% | 7.1 months |

| ASTRAL-1 (vs. Treatment Choice)[2] | Unfit for intensive chemo | 407 | Azacitidine, Decitabine, or LDAC | - | 17% | 8.5 months |

Table 2: Guadecitabine in Relapsed/Refractory (R/R) AML

| Trial | Patient Population | N | Dosing Regimen | CR + CR with partial hematologic recovery (CRh) Rate | Median Overall Survival (OS) |

| Phase 1/2 (NCT01261312)[6] | R/R AML | - | 60 mg/m² SC, 10-day schedule | - | 7.1 months |

| ASTRAL-2 (Phase 3, NCT02920008)[7] | R/R AML | 148 | 60 mg/m² SC, 10-day initial cycle(s) then 5-day cycles | 17% | 6.4 months |

| ASTRAL-2 (vs. Treatment Choice)[7] | R/R AML | 154 | High or low intensity chemo, or best supportive care | 8% | 5.4 months |

Experimental Protocols

Clinical Trial Methodologies

ASTRAL-1 (Phase 3, Treatment-Naïve AML) [2]

-

Study Design: A global, randomized, open-label, phase 3 trial.

-

Patient Population: Patients with previously untreated AML who were ineligible for intensive induction chemotherapy due to age (≥75 years) or comorbidities.

-

Randomization: 1:1 to either guadecitabine or a pre-selected treatment choice (TC) of azacitidine, decitabine, or low-dose cytarabine (LDAC).

-

Treatment Regimens:

-

Guadecitabine: 60 mg/m² administered subcutaneously (SC) daily for 5 consecutive days of a 28-day cycle.

-

TC: Standard dosing regimens for azacitidine, decitabine, or LDAC.

-

-

Primary Endpoints: Co-primary endpoints were complete response (CR) rate and overall survival (OS).

-

Response Assessment: Response was assessed by an independent central pathologist blinded to treatment assignment.

ASTRAL-2 (Phase 3, Relapsed/Refractory AML) [7]

-

Study Design: An international, multicenter, randomized, open-label, phase 3 trial.

-

Patient Population: Patients with AML who were refractory to or had relapsed after a first induction chemotherapy regimen.

-

Randomization: 1:1 to either guadecitabine or a pre-selected physician's treatment choice (TC) of high-intensity chemotherapy, low-intensity treatment, or best supportive care.

-

Treatment Regimens:

-

Guadecitabine: 60 mg/m² SC daily for 10 days for the first one or two cycles, followed by 5-day cycles.

-

TC: Investigator's choice of various standard-of-care regimens.

-

-

Primary Endpoint: Overall survival (OS).

dot

Caption: Generalized workflow for guadecitabine clinical trials in AML.

Preclinical Experimental Protocols

In Vitro Cell Line Studies

-

Cell Lines: Human AML cell lines (e.g., HepG2 can be used as a model for liver-related toxicities, though not a direct AML model, it has been used in guadecitabine preclinical studies).[8]

-

Cell Viability Assay:

-

Seed AML cells in 96-well plates.

-

Treat with a dose range of guadecitabine for a specified time (e.g., 72 hours).

-

Add a viability reagent (e.g., MTT, CellTiter-Glo).

-

Measure absorbance or luminescence to determine the percentage of viable cells compared to an untreated control.

-

-

DNA Methylation Analysis (LINE-1 Pyrosequencing): [9]

-

Isolate genomic DNA from treated and untreated AML cells.

-

Perform bisulfite conversion of the DNA.

-

Amplify the LINE-1 repetitive element using PCR with biotinylated primers.

-

Sequence the PCR product using pyrosequencing technology to quantify the percentage of methylation at specific CpG sites.

-

-

Gene Expression Analysis (Quantitative RT-PCR): [9]

-

Isolate total RNA from treated and untreated AML cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative PCR using primers specific for target genes (e.g., p15, DNMT1, DNMT3A, DNMT3B) and a housekeeping gene for normalization.

-

Calculate the relative gene expression using the delta-delta Ct method.

-

In Vivo Xenograft Model Studies [8]

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

-

Tumor Implantation:

-

Subcutaneously inject a suspension of human AML cells (e.g., HepG2 as a model) into the flank of the mice.

-

Allow tumors to establish and reach a palpable size.

-

-

Treatment Regimen:

-

Randomize mice into treatment and control groups.

-

Administer guadecitabine (e.g., 2 mg/kg) or a vehicle control (e.g., PBS) via subcutaneous injection on a specified schedule (e.g., daily for 3 days).

-

-

Efficacy Assessment:

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, excise tumors and weigh them.

-

-

Pharmacodynamic Analysis:

-

Collect blood samples at various time points post-treatment.

-

Isolate genomic DNA from peripheral blood mononuclear cells.

-

Perform LINE-1 pyrosequencing to assess global DNA methylation changes.

-

dot

Caption: Preclinical experimental workflow for guadecitabine in AML.

Conclusion

This compound represents a significant advancement in the development of hypomethylating agents for the treatment of AML. Its unique pharmacokinetic profile, characterized by resistance to cytidine deaminase and prolonged exposure to its active metabolite, decitabine, offers a potential advantage over first-generation HMAs. While large phase 3 clinical trials in treatment-naïve and relapsed/refractory AML have not consistently demonstrated a superiority in overall survival for the entire patient population, subgroup analyses suggest potential benefits for certain patient cohorts.[2][7] Further research is warranted to identify predictive biomarkers to better select patients who are most likely to respond to guadecitabine therapy. The preclinical and clinical methodologies outlined in this guide provide a framework for continued investigation into the therapeutic potential of guadecitabine in AML and other hematologic malignancies.

References

- 1. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of guadecitabine (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]

- 2. Guadecitabine vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and tolerability of guadecitabine (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2017 ESH-AML: LINE-1 and P15 Demethylation May Predict Response to Guadecitabine – Astex [astx.com]

- 5. Phase 2 study of guadecitabine (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genomic and epigenomic predictors of response to guadecitabine in relapsed/refractory acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guadecitabine vs TC in relapsed/refractory AML after intensive chemotherapy: a randomized phase 3 ASTRAL-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and epigenetic interactions of novel DNA hypomethylating agent guadecitabine (SGI-110) in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. astx.com [astx.com]

Guadecitabine Sodium: A Technical Guide to a Next-Generation DNA Hypomethylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guadecitabine sodium (SGI-110) is a second-generation DNA hypomethylating agent developed for the treatment of various hematological malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), as well as solid tumors.[1][2] It is a dinucleotide composed of decitabine and deoxyguanosine, a chemical structure designed to be resistant to degradation by cytidine deaminase (CDA).[3][4] This resistance prolongs the in-vivo exposure to its active metabolite, decitabine, potentially enhancing its therapeutic efficacy and overcoming resistance mechanisms associated with first-generation hypomethylating agents.[3][5] This technical guide provides a comprehensive overview of guadecitabine's mechanism of action, summarizes key clinical trial data, details experimental protocols, and visualizes relevant pathways and workflows.

Chemical Structure and Mechanism of Action

Guadecitabine is a dinucleotide of decitabine and deoxyguanosine joined by a phosphodiester bond.[6][7] This structure protects decitabine from premature deamination by CDA in the plasma. Following subcutaneous administration, the phosphodiester bond is gradually cleaved, leading to a slow and sustained release of decitabine.[4][5]

The active metabolite, decitabine, is a nucleoside analog that gets incorporated into DNA during replication. Once incorporated, it covalently traps DNA methyltransferase (DNMT) enzymes, primarily DNMT1, leading to their degradation.[3][8] This results in a passive, replication-dependent demethylation of the genome. The subsequent DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes and tumor-associated antigens, cell cycle arrest in the S-phase, and induction of apoptosis in cancer cells.[3][9][10]

Figure 1: Mechanism of action of this compound.

Clinical Development and Efficacy

Guadecitabine has been evaluated in numerous clinical trials for AML, MDS, and other malignancies, both as a monotherapy and in combination with other agents.[3][11] While some studies showed promising activity, the pivotal Phase 3 ASTRAL trials did not meet their primary endpoints of improving overall survival compared to control arms.[3][12][13]

Key Clinical Trial Data

| Trial Identifier | Phase | Patient Population | Treatment Arms | Key Efficacy Endpoints & Results | Reference |

| ASTRAL-1 (NCT02348489) | 3 | Treatment-naïve AML (unfit for intensive chemotherapy) | Guadecitabine vs. Treatment Choice (azacitidine, decitabine, or low-dose cytarabine) | Primary: Co-primary endpoints not met. Median OS: Guadecitabine 10.5 months vs. TC 9.8 months. 12-month survival: 37% vs. 36%. 24-month survival: 18% vs. 14%. | [3][14] |

| ASTRAL-2 (NCT02920008) | 3 | Previously treated AML | Guadecitabine vs. Physician's Choice | Primary: Did not meet primary endpoint of improved OS. CR + CRh: 17% vs. 8% (p<0.01). CR + CRi: 27% vs. 14% (p<0.01). | [3][12][13][15] |

| ASTRAL-3 (NCT02907359) | 3 | Previously treated MDS/CMML | Guadecitabine vs. Physician's Choice | Primary: Did not meet primary endpoint of improved OS. | [3][12] |

| NCT01261312 | 1/2 | Treatment-naïve AML (unfit for intensive chemotherapy) | Guadecitabine 60 mg/m² (5-day), 90 mg/m² (5-day), 60 mg/m² (10-day) | Composite CR rates: 38%, 41%, and 33% respectively (no significant difference). Overall CRc: 53%. | [5][12][14] |

| NCT02197676 | 2 | High-risk MDS or low-blast-count AML after azacitidine failure | Guadecitabine 60 mg/m² (5-day) | Overall Response Rate: 8 out of 56 patients responded. Median OS: 7.1 months. | [16][17] |

Safety and Tolerability

The safety profile of guadecitabine is consistent with that of other hypomethylating agents, with myelosuppression being the most common treatment-related adverse event.

Common Treatment-Related Adverse Events (Grade ≥3)

| Adverse Event | Frequency (ASTRAL-1) | Frequency (SPIRE - with chemo) | Frequency (NCT02998567 - with pembro) | Reference |

| Neutropenia | Higher with guadecitabine | 76.5% | 38.2% | [14][18][19] |

| Febrile Neutropenia | Higher with guadecitabine | - | 11.8% | [14][19] |

| Thrombocytopenia | - | 64.7% | - | [18] |

| Anemia | - | 29.4% | - | [18] |

| Pneumonia | Higher with guadecitabine | - | - | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of protocols from key clinical and preclinical studies.

Clinical Trial Protocol: ASTRAL-1 (NCT02348489)

-

Study Design: Phase 3, randomized, open-label, multicenter global study.

-

Patient Population: Treatment-naïve patients with AML who were not candidates for intensive induction chemotherapy.

-

Treatment Arms:

-

Guadecitabine: 60 mg/m² subcutaneously on days 1-5 of a 28-day cycle.

-

Treatment Choice (TC): Investigator's choice of azacitidine, decitabine, or low-dose cytarabine.

-

-

Primary Endpoints: Co-primary endpoints of complete remission (CR) rate and overall survival (OS).

-

Secondary Endpoints: Progression-free survival, event-free survival, and safety.

-

Assessments: Bone marrow aspirates and biopsies were performed at baseline and as needed to assess response. Adverse events were graded according to NCI CTCAE.

Figure 2: ASTRAL-1 clinical trial workflow.

Preclinical Experimental Protocol: In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of guadecitabine in a hepatocellular carcinoma (HCC) xenograft model.[20][21]

-

Animal Model: Athymic nude mice.

-

Cell Line: HepG2 human HCC cells.

-

Procedure:

-

HepG2 cells are subcutaneously inoculated into the flanks of the mice.

-

Once tumors are established, mice are randomized into treatment and control groups.

-

The treatment group receives daily subcutaneous injections of guadecitabine (e.g., 2 mg/kg) for a defined period (e.g., days 1-3 post-inoculation).[20]

-

The control group receives vehicle (e.g., PBS).

-

Tumor volume is measured regularly.

-

At the end of the study, tumors are explanted for further analysis (e.g., angiogenesis assessment).

-

-

Pharmacodynamic Assessment: LINE-1 methylation analysis in blood samples to confirm demethylating activity.[20]

Signaling Pathways and Biological Effects

Guadecitabine-induced hypomethylation impacts multiple cellular pathways. A key consequence is the re-activation of silenced tumor suppressor genes. For example, in preclinical studies, guadecitabine has been shown to induce the expression of the p16 (CDKN2A) gene, a critical regulator of the cell cycle.[22][23] Furthermore, it can upregulate the expression of cancer-testis antigens (e.g., MAGE-A, NY-ESO-1) and HLA class I antigens, potentially enhancing the immunogenicity of tumor cells and their recognition by the immune system.[1][23] This immunomodulatory effect has provided the rationale for combination therapies with immune checkpoint inhibitors.[11][19]

Figure 3: Signaling pathways affected by guadecitabine.

Conclusion

This compound represents a rational drug design approach to improve upon first-generation DNA hypomethylating agents. Its resistance to CDA-mediated degradation leads to prolonged exposure to its active metabolite, decitabine, resulting in potent DNA demethylation. While it has demonstrated biological and clinical activity in various malignancies, it has not consistently shown a survival benefit over existing therapies in pivotal Phase 3 trials for AML and MDS. Ongoing research is exploring its potential in combination with other anti-cancer agents, particularly immunotherapies, where its epigenetic modulatory effects may play a synergistic role in overcoming treatment resistance. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further understand and potentially optimize the therapeutic application of guadecitabine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SGI-110: DNA Methyltransferase Inhibitor Oncolytic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of guadecitabine (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]

- 4. Guadecitabine (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 2 study of guadecitabine (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Guadecitabine | C18H24N9O10P | CID 135564655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Facebook [cancer.gov]

- 10. DNA Hypomethylating Drugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 1, dose-escalation study of guadecitabine (SGI-110) in combination with pembrolizumab in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. onclive.com [onclive.com]

- 13. cancernetwork.com [cancernetwork.com]

- 14. Guadecitabine vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 17. A phase II study of guadecitabine in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Phase 1, dose-escalation study of guadecitabine (SGI-110) in combination with pembrolizumab in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. selleckchem.com [selleckchem.com]

Guadecitabine Sodium: A Technical Guide to its Impact on Tumor Suppressor Gene Re-expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guadecitabine sodium (SGI-110) is a second-generation DNA methyltransferase (DNMT) inhibitor designed to reverse aberrant DNA hypermethylation, a key epigenetic silencing mechanism for tumor suppressor genes (TSGs) in cancer.[1][2][3] As a dinucleotide of decitabine and deoxyguanosine, guadecitabine exhibits resistance to cytidine deaminase, leading to prolonged in vivo exposure to its active metabolite, decitabine.[4][5][6] This extended action facilitates more durable hypomethylation and subsequent re-expression of silenced TSGs, offering a promising therapeutic strategy for various malignancies. This guide provides an in-depth technical overview of guadecitabine's core mechanism, its effects on critical tumor suppressor pathways, and detailed experimental protocols for its investigation.

Core Mechanism of Action

Guadecitabine exerts its anti-tumor effects primarily through the inhibition of DNA methyltransferases.[7][8] Dysregulation of DNA methylation, particularly hypermethylation of CpG islands in the promoter regions of TSGs, is a hallmark of many cancers, leading to transcriptional silencing.[1][2][3]

Following administration, guadecitabine is incorporated into the DNA of replicating cells. There, it covalently traps DNMT enzymes, leading to their degradation and a subsequent passive demethylation of the genome during subsequent rounds of DNA replication.[9][10] This process restores a normal epigenetic state at hypermethylated gene promoters, allowing for the re-expression of previously silenced tumor suppressor genes.[1][2][3] The re-activation of these genes can, in turn, induce cell cycle arrest, apoptosis, and sensitization to other anti-cancer therapies.[11][12]

Figure 1: Mechanism of action of this compound.

Effects on Key Tumor Suppressor Genes and Pathways

Guadecitabine has been shown to induce the re-expression of several critical tumor suppressor genes across various cancer types.

-

p16 (CDKN2A): In colorectal and bladder cancer cell lines, guadecitabine treatment leads to a dose-dependent increase in both p16 mRNA and protein levels by demethylating its promoter region.[6][13]

-

p53 Pathway: Gene set enrichment analysis of tumors treated with guadecitabine revealed a significant enrichment of p53 target genes and related pathways.[11] While not always directly silencing the TP53 gene, guadecitabine can reactivate upstream and downstream effectors of the p53 pathway.

-

Other Tumor Suppressor Genes: Studies in hepatocellular carcinoma have identified a panel of TSGs including CDKN1A, CDKN2A, DLEC1, E2F1, GSTP1, OPCML, RASSF1, RUNX3, and SOCS1 that are hypermethylated in tumor tissue and can be demethylated by guadecitabine.[6] In preclinical models of colorectal cancer, DNMT inhibitors like guadecitabine can induce the re-expression of various tumor suppressor genes.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of guadecitabine.

Table 1: Preclinical Efficacy of Guadecitabine

| Cell Line/Model | Cancer Type | Guadecitabine Concentration/Dose | Outcome | Reference |

| HCT116 | Colorectal Carcinoma | Dose-dependent | Increase in p16 expression | [13] |

| T24 | Bladder Cancer | Dose-dependent | Increase in p16 protein levels | [13] |

| EJ6 | Bladder Cancer | 10 mg/kg (in vivo) | Reactivation of p16 expression and reduced DNA methylation at the p16 promoter | [13] |

| LNCaP, 22Rv1, MDA PCa 2b | Prostate Cancer | 5 and 10 µM (in vitro) | Inhibition of DNMT1 expression | [14][15][16] |

| HepG2, Huh-7 | Hepatocellular Carcinoma | Not specified | Demethylation of CDKN2A, DLEC1, and RUNX3 promoters | [6] |

| 4T1 Murine Model | Breast Cancer | 50 µg daily for 4 days | Significant reduction in tumor volume | [4] |

| E0771 Murine Model | Breast Cancer | 50 µg daily for 4 days | Significant reduction in tumor growth | [4] |

Table 2: Clinical Trial Data for Guadecitabine

| Trial Phase | Cancer Type(s) | Guadecitabine Dose & Schedule | Key Findings | Reference |

| Phase Ib/IIa (SPIRE) | Solid Malignancies (incl. Urothelial Carcinoma) | 20 mg/m², days 1–5 (RP2D) with gemcitabine and cisplatin | Tolerable with manageable myelosuppression; achieved optimal reversal of gene promoter methylation. | [1][2] |

| Phase I | Metastatic Colorectal Cancer | 45 mg/m² with irinotecan 125 mg/m² | Safe and tolerable; 12/17 evaluable patients had stable disease. | [12] |

| Phase II | Myelodysplastic Syndromes (MDS) | 60 mg/m² or 90 mg/m², days 1-5 | Clinically active with acceptable tolerability. Overall response in 51% of treatment-naive and 43% of relapsed/refractory patients. | [17] |

| Phase II | Acute Myeloid Leukemia (AML) | 60 mg/m² or 90 mg/m², 5-day or 10-day schedule | Subgroup analysis showed superior outcomes for patients receiving ≥4 cycles. | [18][19] |

| Phase I | Solid Tumors | 30 mg/m², days 1-4 with pembrolizumab | Tolerable with biological and anticancer activity; 37% had disease control for ≥24 weeks. | [20] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of guadecitabine's effects. Below are protocols for key experiments.

Figure 2: General experimental workflow for studying guadecitabine's effects.

DNA Methylation Analysis via Bisulfite Sequencing

Bisulfite sequencing is the gold standard for single-base resolution DNA methylation analysis.[21][22]

-

DNA Extraction: Isolate high-quality genomic DNA from cells or tissues treated with guadecitabine and control samples using a commercial kit.

-

Bisulfite Conversion: Treat 200-500 ng of genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[21][22] Use a commercial kit for optimal conversion efficiency and DNA recovery.

-

PCR Amplification: Amplify the target promoter regions of tumor suppressor genes from the bisulfite-converted DNA using specific primers designed to distinguish between methylated and unmethylated sequences.[22]

-

Sequencing:

-

Pyrosequencing: For targeted analysis of specific CpG sites, sequence the PCR products using a pyrosequencer. This provides quantitative methylation levels for each CpG site.[3]

-

Next-Generation Sequencing (NGS): For genome-wide or regional analysis, prepare libraries from the amplified DNA and perform sequencing on an NGS platform.[22]

-

-

Data Analysis: Align sequencing reads to an in silico converted reference genome. Calculate the methylation level at each CpG site as the ratio of reads with a 'C' to the total number of reads covering that site (C+T).[23]

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative PCR (RT-qPCR) is used to measure changes in mRNA levels of tumor suppressor genes.[24][25][26]

-

RNA Extraction: Isolate total RNA from guadecitabine-treated and control samples using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[24][26]

-

qPCR: Perform quantitative PCR using the synthesized cDNA as a template, gene-specific primers for the target tumor suppressor genes, and a reference (housekeeping) gene (e.g., GAPDH, ACTB). Use a SYBR Green or probe-based detection method.[27]

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target gene to the reference gene for both treated and control samples.

Protein Expression Analysis by Western Blot

Western blotting is used to detect changes in the protein levels of tumor suppressors.[28][29][30]

-

Protein Extraction: Lyse guadecitabine-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[29]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[30]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[29]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[30]

-

Incubate the membrane with a primary antibody specific to the target tumor suppressor protein overnight at 4°C.[29]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[29]

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[29] Analyze band intensities relative to a loading control (e.g., GAPDH, β-actin).

Signaling Pathways and Logical Relationships

Guadecitabine's induction of tumor suppressor genes impacts several downstream signaling pathways critical for cancer cell survival and proliferation.

Figure 3: Signaling pathways affected by guadecitabine-induced TSG re-expression.

Conclusion

This compound represents a significant advancement in epigenetic therapy. Its ability to robustly and durably reverse the hypermethylation of tumor suppressor genes provides a powerful mechanism to counteract oncogenesis. The data summarized herein underscore its potential both as a monotherapy and in combination with other anti-cancer agents to overcome chemoresistance and improve patient outcomes. Further research utilizing the detailed protocols provided will continue to elucidate the full spectrum of its anti-tumor activity and refine its clinical application.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Phase I trial of DNA methyltransferase inhibitor guadecitabine combined with cisplatin and gemcitabine for solid malignancies including urothelial carcinoma (SPIRE) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The DNA methyltransferase inhibitor, guadecitabine, targets tumor-induced myelopoiesis and recovers T cell activity to slow tumor growth in combination with adoptive immunotherapy in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2017 ESH-AML: LINE-1 and P15 Demethylation May Predict Response to Guadecitabine – Astex [astx.com]

- 6. Efficacy and epigenetic interactions of novel DNA hypomethylating agent guadecitabine (SGI-110) in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Molecular mechanisms of Guadecitabine induced FGFR4 down regulation in alveolar rhabdomyosarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. DNA Methyltransferase 1 Targeting Using Guadecitabine Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Guadecitabine (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Guadecitabine (SGI-110): an investigational drug for the treatment of myelodysplastic syndrome and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. jitc.bmj.com [jitc.bmj.com]

- 21. biostate.ai [biostate.ai]

- 22. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]

- 23. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

- 24. elearning.unite.it [elearning.unite.it]

- 25. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubcompare.ai [pubcompare.ai]

- 28. Western blot protocol | Abcam [abcam.com]

- 29. origene.com [origene.com]

- 30. Western Blot Protocol | Proteintech Group [ptglab.com]

Investigating Guadecitabine Sodium in Myelodysplastic Syndromes: A Technical Guide

Abstract

Myelodysplastic syndromes (MDS) are a group of clonal hematopoietic stem cell malignancies characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML).[1] Epigenetic dysregulation, particularly aberrant DNA hypermethylation, is a key pathogenic mechanism in MDS, leading to the silencing of tumor suppressor genes.[2][3] This has established DNA hypomethylating agents (HMAs) as a cornerstone of therapy for higher-risk MDS.[1][4] Guadecitabine (SGI-110) is a next-generation HMA designed to overcome the pharmacological limitations of first-generation agents like decitabine and azacitidine.[5][6] This technical guide provides an in-depth review of Guadecitabine, consolidating its mechanism of action, pharmacokinetic profile, clinical trial data in MDS, and relevant experimental protocols for an audience of researchers, scientists, and drug development professionals.

Introduction to Guadecitabine

Guadecitabine is a rationally designed dinucleotide composed of the active demethylating agent decitabine and the endogenous nucleoside deoxyguanosine, linked by a phosphodiester bond.[7][8] This unique structure renders it resistant to degradation by cytidine deaminase (CDA), an enzyme highly expressed in the gut and liver that is responsible for the rapid inactivation of decitabine.[3][5][9] By resisting CDA-mediated deamination, subcutaneous administration of Guadecitabine results in a prolonged in vivo exposure to its active metabolite, decitabine.[2][10][11] This extended exposure is intended to enhance the incorporation of decitabine into the DNA of rapidly dividing cancer cells, thereby improving its therapeutic index.[8][9]

Mechanism of Action

Guadecitabine functions as a prodrug that, after administration, is slowly cleaved to release its active component, decitabine. The mechanism unfolds through a series of steps targeting the epigenetic machinery of cancer cells.

-

Cellular Uptake and Activation: Guadecitabine is transported into the cell where it is enzymatically converted to decitabine. Decitabine is then phosphorylated to its active triphosphate form, decitabine-triphosphate.

-

DNA Incorporation: During the S-phase of the cell cycle, decitabine-triphosphate is incorporated into newly synthesized DNA in place of deoxycytidine.[12]

-

DNMT Trapping and Depletion: The incorporated decitabine forms an irreversible covalent bond with DNA methyltransferase (DNMT) enzymes, primarily DNMT1, when the enzyme attempts to methylate the adjacent cytosine. This "traps" the enzyme, leading to its degradation.

-

Passive Demethylation: The depletion of active DNMT enzymes prevents the methylation of newly synthesized DNA strands during subsequent rounds of cell division. This results in a passive, replication-dependent global DNA hypomethylation.[6]

-

Gene Re-expression: The removal of repressive hypermethylation marks from the promoter regions of tumor suppressor genes can restore their expression, leading to the re-establishment of cellular control mechanisms like cell cycle arrest, apoptosis, and differentiation.[9][13]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) profile of Guadecitabine is distinct from intravenously administered decitabine, primarily due to its resistance to CDA. This leads to a more sustained exposure to the active drug.

Pharmacokinetics: A first-in-human Phase 1 study (NCT01261312) demonstrated that subcutaneous Guadecitabine produced a longer exposure window and half-life for plasma decitabine, with a lower maximum plasma concentration (Cmax), compared to intravenous decitabine.[12] This profile may avoid peak-related toxicities while prolonging the time for S-phase-dependent drug activity.[2]

Pharmacodynamics: The biological effect of Guadecitabine is measured by the extent of DNA demethylation. A common pharmacodynamic biomarker is the methylation status of Long Interspersed Nuclear Element-1 (LINE-1) repetitive elements, which serves as a surrogate for global DNA methylation.[8] Studies have shown that Guadecitabine induces potent, dose-related DNA demethylation, which plateaus at the 60 mg/m² dose.[6][12] Importantly, clinical response has been associated with the extent of DNA demethylation, and prior HMA treatment did not appear to affect the degree of demethylation achieved by Guadecitabine.[2][14]

Clinical Development in Myelodysplastic Syndromes

Guadecitabine has been evaluated in multiple clinical trials for patients with MDS, both as a monotherapy and in combination. While demonstrating biological activity and clinical responses in early-phase studies, it failed to meet primary endpoints in a pivotal Phase 3 trial.

Key Clinical Trial Data

The results from significant clinical trials of Guadecitabine in MDS are summarized in the tables below.

Table 1: Phase 1/2 Dose-Escalation Study in MDS/AML (NCT01261312)

| Parameter | Value |

|---|---|

| Patient Population | 19 patients with relapsed/refractory MDS[12][14] |

| Treatment Regimen | Dose escalation; Recommended Phase 2 Dose (RP2D) established as 60 mg/m² subcutaneously, days 1-5 of a 28-day cycle[12] |

| Overall Response Rate (ORR) | 32% (6 out of 19 MDS patients)[6] |

| Key Finding | The 60 mg/m² dose was well-tolerated and demonstrated both biological (potent demethylation) and clinical activity, warranting further investigation.[12] |

Table 2: Phase 2 GFM Study in Higher-Risk MDS/AML after Azacitidine Failure (NCT02197676)

| Parameter | Value |

|---|---|

| Patient Population | 56 patients with higher-risk MDS or low blast count AML who relapsed or were refractory to azacitidine[15][16] |

| Treatment Regimen | Guadecitabine 60 mg/m² subcutaneously, days 1-5 of a 28-day cycle[16] |

| Overall Response Rate (ORR) | 14.3% (8 of 56 patients)[16] |

| Complete Remission (CR) | 3.6% (2 patients)[16] |

| Marrow CR (mCR) | 7.1% (4 patients, 2 with hematologic improvement)[16] |

| Median Duration of Response | 11.5 months[15] |

| Median Overall Survival (OS) | 7.1 months (17.9 months in responders vs. 6.0 months in non-responders)[15] |

| Key Finding | Guadecitabine showed modest efficacy, yielding durable responses in a small subset of patients who had previously failed HMA therapy.[15] Absence or low number of somatic mutations was a predictive factor for response.[15][16] |

Table 3: Phase 3 ASTRAL-3 Study in Previously Treated MDS/CMML (NCT02907359)

| Parameter | Value |

|---|---|

| Patient Population | 417 patients with MDS or CMML previously treated with an HMA[9][17] |

| Treatment Arms | Guadecitabine vs. Physician's Choice (low-dose cytarabine, intensive chemotherapy, or best supportive care)[17][18] |

| Primary Endpoint | Overall Survival (OS)[9][17] |

| Result | The study did not meet its primary endpoint of a statistically significant improvement in OS for Guadecitabine compared to the control arm.[9][17][18][19] |

| Key Finding | Despite being an active drug, Guadecitabine failed to demonstrate a superior survival outcome over current therapeutic alternatives in this patient population.[9][17] |

Table 4: Phase 1/2 Study of Guadecitabine + Atezolizumab in R/R MDS/CMML

| Parameter | Value |

|---|---|

| Patient Population | 33 patients with relapsed/refractory MDS (n=30) or CMML (n=3) after HMA therapy[1] |

| Treatment Regimen | Guadecitabine 60 mg/m² (days 1-5) + Atezolizumab 840 mg IV (days 8 and 22) of a 28-day cycle[1] |

| Overall Response Rate (ORR) | 33% |

| Complete Remission (CR) | 6% (2 patients)[1] |

| Marrow CR (mCR) | 15% (5 patients)[1] |

| Median Overall Survival (OS) | 15.1 months[1] |

| Key Finding | The combination showed modest efficacy with manageable toxicity, suggesting a potential role for combining HMAs with immune checkpoint inhibitors.[1] |

Safety and Tolerability

Across clinical trials, Guadecitabine has demonstrated a safety profile consistent with other hypomethylating agents. The most common Grade 3 or higher adverse events are hematological in nature.

Table 5: Common Grade ≥3 Adverse Events in Guadecitabine Studies

| Adverse Event | Frequency (Phase 1 Study, n=93)[12][14] | Frequency (Phase 2 GFM Study, n=56)[16] |

|---|---|---|

| Febrile Neutropenia | 41% | - (13 patients hospitalized) |

| Pneumonia | 29% | - |

| Thrombocytopenia | 25% | Myelosuppression (88% of all AEs) |

| Anemia | 25% | - |

| Sepsis | 17% | - |

| Pulmonary Toxicity | - | 12.5% (non-hematologic) |

Experimental Protocols

Assessment of Global DNA Methylation via LINE-1 Bisulfite Pyrosequencing

This protocol describes a representative method for quantifying global DNA methylation in patient samples, a key pharmacodynamic endpoint in HMA trials.

Objective: To quantify the percentage of methylation at CpG sites within LINE-1 repetitive elements in genomic DNA extracted from bone marrow mononuclear cells (BMMCs).

Methodology:

-

Sample Collection and DNA Extraction:

-

Collect bone marrow aspirates from patients at baseline and specified time points post-treatment.

-

Isolate BMMCs using Ficoll density gradient centrifugation.

-

Extract high-quality genomic DNA using a suitable commercial kit (e.g., Allprep Kit, Qiagen). Quantify DNA and assess purity (A260/A280 ratio).

-

-

Sodium Bisulfite Conversion:

-

Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen) according to the manufacturer's protocol.

-

This process converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

-

The converted DNA is then purified and eluted.

-

-

PCR Amplification of LINE-1 Elements:

-

Perform PCR to amplify a specific region of the LINE-1 consensus sequence that is rich in CpG sites.

-

Use primers designed to be independent of methylation status, with one primer biotinylated for subsequent purification.

-

Reaction Mix: 2 µL bisulfite-treated DNA, 12.5 µL PCR Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM, biotinylated), and nuclease-free water to 25 µL.

-

Thermocycling Conditions: Initial denaturation at 95°C for 5 min; followed by 40-45 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 30s; final extension at 72°C for 7 min.

-

-

Pyrosequencing:

-

Immobilize the biotinylated PCR product on streptavidin-coated beads.

-

Wash and denature the product to yield single-stranded DNA, which serves as the template.

-

Anneal a sequencing primer to the template DNA.

-

Perform pyrosequencing using a PyroMark system (Qiagen). The instrument dispenses one of four deoxynucleotide triphosphates (dNTPs) at a time. Incorporation of a nucleotide generates a light signal proportional to the number of nucleotides incorporated.

-

The sequence to analyze includes several CpG sites. At each CpG site, the software calculates the ratio of T to C (representing unmethylated vs. methylated cytosines in the original DNA), providing a quantitative methylation percentage for that site.

-

-

Data Analysis:

-

Calculate the average methylation percentage across all CpG sites analyzed within the LINE-1 amplicon.

-

Compare post-treatment methylation levels to baseline levels for each patient to determine the extent of drug-induced demethylation.

-

Conclusion and Future Perspectives

Guadecitabine is a second-generation HMA that successfully addressed the key pharmacological limitation of its parent drug, decitabine, by providing prolonged exposure of the active metabolite.[5] Early phase trials in MDS demonstrated clear biological activity and promising clinical responses, particularly in patients who had failed prior HMA therapy.[14][15] However, the pivotal Phase 3 ASTRAL-3 trial did not demonstrate a significant overall survival benefit compared to standard care options in previously treated MDS patients.[9][19]

While the journey of Guadecitabine as a monotherapy in this setting has been challenging, the data generated has been invaluable. The ASTRAL studies have created one of the largest clinical and genetic datasets from prospective randomized trials using HMA treatment.[9][17] Future research may focus on identifying specific molecular or clinical subgroups that could derive benefit from Guadecitabine's unique pharmacological profile. Furthermore, its demonstrated biological activity and manageable safety profile make it a candidate for combination therapies, such as with immune checkpoint inhibitors, as suggested by early trial data.[1][4] The investigation of Guadecitabine has advanced our understanding of epigenetic therapy in MDS and will continue to inform the development of novel treatment strategies for this complex disease.

References

- 1. Safety, outcomes and T cell characteristics in patients with relapsed or refractory MDS or CMML treated with atezolizumab in combination with guadecitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guadecitabine (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical activity, pharmacokinetics, and pharmacodynamics of oral hypomethylating agents for myelodysplastic syndromes/neoplasms and acute myeloid leukemia: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guadecitabine (SGI-110): an investigational drug for the treatment of myelodysplastic syndrome and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DNA Hypomethylating Drugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SGI-110: DNA Methyltransferase Inhibitor Oncolytic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SGI-110: DNA Methyltransferase Inhibitor Oncolytic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of guadecitabine (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Safety and tolerability of guadecitabine (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. cancernetwork.com [cancernetwork.com]

- 15. A phase II study of guadecitabine in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure | Haematologica [haematologica.org]

- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 17. cancernetwork.com [cancernetwork.com]

- 18. onclive.com [onclive.com]

- 19. Phase III ASTRAL-2 and -3 trials of guadecitabine in patients with previously treated AML, MDS, or CMML fail to meet primary endpoints [aml-hub.com]

Guadecitabine Sodium: A Technical Guide to Overcoming Chemoresistance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chemotherapeutic resistance remains a primary obstacle in oncology, leading to treatment failure and disease progression. Epigenetic modifications, particularly aberrant DNA hypermethylation, are key mechanisms by which cancer cells silence tumor suppressor genes (TSGs) and evade therapeutic intervention. Guadecitabine sodium (SGI-110) is a second-generation DNA methyltransferase inhibitor (DNMTi) designed to reverse these epigenetic changes. As a dinucleotide of decitabine and deoxyguanosine, it is resistant to degradation by cytidine deaminase, allowing for prolonged exposure of its active metabolite, decitabine. This extended action ensures more robust inhibition of DNMT1, leading to global DNA hypomethylation and the re-expression of silenced genes critical for apoptosis, DNA repair, and immune recognition. This technical guide consolidates preclinical and clinical data, detailing the mechanisms through which guadecitabine resensitizes tumors to platinum-based chemotherapy, PARP inhibitors, and immunotherapies, thereby offering a promising strategy to overcome acquired and intrinsic chemoresistance.

Core Mechanism of Action: Reversing Epigenetic Silencing

The primary mechanism of guadecitabine involves the irreversible inhibition of DNA methyltransferase 1 (DNMT1).[1][2] Following cellular uptake, guadecitabine is metabolized into its active form, decitabine triphosphate, which is incorporated into replicating DNA. This analog traps DNMT1, forming a covalent complex that targets the enzyme for proteasomal degradation.[3][4] The resulting depletion of functional DNMT1 prevents the maintenance of methylation patterns during cell division, leading to passive, replication-dependent demethylation of the genome.[3] This process reactivates transcriptionally silenced TSGs and other regulatory genes, restoring cellular pathways that can sensitize cancer cells to cytotoxic agents and immune surveillance.[5][6]

Overcoming Resistance to Conventional and Targeted Therapies

Re-sensitization to Platinum-Based Chemotherapy

Acquired resistance to platinum agents like cisplatin and carboplatin is often linked to the epigenetic silencing of genes involved in DNA damage repair and apoptosis.[5] Preclinical studies have shown that guadecitabine can reverse cisplatin resistance in urothelial and ovarian cancer cell line models.[5][7] The proposed mechanism involves the demethylation and re-expression of key genes, which restores the cellular machinery required for platinum-induced cytotoxicity.[6][7] This "epigenetic priming" strategy has been evaluated in multiple clinical trials.

Table 1: Clinical Trial Data for Guadecitabine in Combination with Platinum-Based Chemotherapy

| Trial / Cancer Type | Phase | Combination Regimen | Recommended Phase II Dose (RP2D) / MTD | Key Efficacy Results | Grade ≥3 Adverse Events (%) | Citation(s) |

| SPIRE / Solid Tumors (incl. Urothelial) | Ib/IIa | Guadecitabine + Gemcitabine + Cisplatin | Guadecitabine 20 mg/m², Days 1-5 | Not primarily an efficacy study; established safe dose. | Neutropenia (76.5%), Thrombocytopenia (64.7%) | [5][8][9] |

| Recurrent Ovarian Cancer | I | Guadecitabine + Carboplatin | Guadecitabine 30 mg/m², Days 1-5 + Carboplatin AUC4 | ORR: 15%; Clinical Benefit Rate: 45% | Neutropenia, Thrombocytopenia (DLTs at higher doses) | [7] |

| Recurrent Ovarian Cancer | II | Guadecitabine + Carboplatin vs. Treatment Choice (TC) | Guadecitabine 30 mg/m², Days 1-5 + Carboplatin AUC4 | 6-month PFS: 37% (vs. 11% for TC, P=0.003) | Neutropenia, Leukopenia (more frequent than TC) | [10] |

| Platinum Refractory Germ Cell Tumors | I | Guadecitabine + Cisplatin | MTD: Guadecitabine 30 mg/m², Days 1-5 + Cisplatin 100 mg/m² | ORR: 23%; Clinical Benefit Rate: 46% | Neutropenia, Thrombocytopenia (DLTs) | [N/A] |

Synergy with PARP Inhibitors (PARPi)

PARP inhibitors are highly effective in cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations. Resistance can emerge through restoration of HR proficiency. Preclinical studies show that guadecitabine can sensitize both BRCA-proficient and -resistant breast and ovarian cancer cells to PARPi like talazoparib.[11] The mechanisms are multifaceted, involving the induction of a "BRCAness" phenotype, increased reactive oxygen species (ROS) accumulation, and enhanced PARP trapping, independent of HR status.[11]

Overcoming Immunotherapy Resistance

Resistance to immune checkpoint inhibitors (ICIs) can be due to a non-immunogenic tumor microenvironment (TME), characterized by low antigen presentation and the presence of immunosuppressive cells like regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][2] Guadecitabine remodels the TME by:

-

Upregulating Immune Genes: Demethylation of promoters for genes encoding MHC class I molecules, cancer-testis antigens (CTAs), and components of the interferon-gamma (IFN-γ) pathway enhances tumor cell recognition by T-cells.[1][12]

-

Modulating Immune Cell Populations: It has been shown to reduce the infiltration of Tregs and MDSCs in the TME while increasing the presence of effector CD8+ T-cells and NK cells.[1][2][13]

This dual action on tumor and immune cells can reverse ICI resistance.

Table 2: Clinical Trial Data for Guadecitabine in Combination with Immunotherapy

| Trial / Cancer Type | Phase | Combination Regimen | Recommended Phase II Dose (RP2D) | Key Efficacy Results | Grade ≥3 Adverse Events (%) | Citation(s) |

| Advanced Solid Tumors | I | Guadecitabine + Pembrolizumab | Guadecitabine 30 mg/m², Days 1-4 | ORR: 7%; Disease Control ≥24 weeks: 37%. In NSCLC patients previously treated with ICIs, 42% achieved disease control ≥24 weeks. | Neutropenia (38.2%), Febrile Neutropenia (11.8%) | [14][15] |

Key Experimental Protocols

General Clinical Trial Workflow

The clinical development of guadecitabine combination therapies typically follows a phase I/II design to establish safety, determine the RP2D, and assess preliminary efficacy.

In Vitro Cell Line Proliferation Assay

-

Cell Culture: Chemoresistant cancer cell lines (e.g., platinum-resistant ovarian cancer lines) and their sensitive counterparts are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with a dose range of guadecitabine for a specified duration (e.g., 72 hours) to allow for replication-dependent effects.

-

Co-treatment: Following guadecitabine priming, cells are treated with the chemotherapeutic agent (e.g., carboplatin) for an additional period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.

-

Data Analysis: IC50 values are calculated, and synergy is determined using methods like the Chou-Talalay combination index.

Western Blot for DNMT1 Depletion

-

Cell Lysis: Prostate cancer cells (e.g., LNCaP, 22Rv1) are treated with guadecitabine (e.g., 10 µM for 3-7 days).[16][17][18] Cells are then harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

-

Protein Quantification: Protein concentration is determined via a Bradford assay.

-

Electrophoresis: 20-30 µg of protein per sample is separated on an SDS-PAGE gel.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against DNMT1. A loading control antibody (e.g., GAPDH or Tubulin) is used to ensure equal loading.[4][16]

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) substrate.

DNA Methylation Analysis (Global)

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) or circulating cell-free DNA (cfDNA) are collected from patients at baseline and on-treatment (e.g., Cycle 1 Day 8 or 14).[7][19][20]

-

DNA Extraction & Bisulfite Conversion: DNA is extracted and treated with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.

-

PCR & Pyrosequencing: The converted DNA is amplified using primers specific for repetitive elements like Long Interspersed Nuclear Element-1 (LINE-1), which serve as a surrogate for global methylation status.[19][21]

-

Quantification: The percentage of methylation at specific CpG sites within the LINE-1 element is quantified by pyrosequencing. A decrease in the methylation percentage indicates a pharmacodynamic effect of guadecitabine.[21]

Conclusion and Future Directions

This compound has demonstrated considerable potential as a chemo-sensitizing agent across a range of malignancies and therapeutic classes. By targeting the fundamental epigenetic mechanism of DNA hypermethylation, it can restore silenced cellular pathways, thereby overcoming resistance to platinum agents, PARP inhibitors, and immunotherapy. Clinical data have established tolerable dose schedules for combination therapies and have shown promising signals of efficacy, particularly in patient populations with acquired resistance.

Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this epigenetic priming strategy. This may involve analyzing baseline tumor methylomes or specific gene expression signatures.[22] Furthermore, optimizing the timing and sequencing of guadecitabine with other agents is crucial to maximize synergy while managing toxicity. As our understanding of the epigenetic drivers of chemoresistance deepens, guadecitabine stands out as a key tool for reprogramming the cancer cell and its microenvironment to restore therapeutic vulnerability.

References

- 1. Guadecitabine increases response to combined anti-CTLA-4 and anti-PD-1 treatment in mouse melanoma in vivo by controlling T-cells, myeloid derived suppressor and NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Decitabine cytotoxicity is promoted by dCMP deaminase DCTD and mitigated by SUMO-dependent E3 ligase TOPORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I trial of DNA methyltransferase inhibitor guadecitabine combined with cisplatin and gemcitabine for solid malignancies including urothelial carcinoma (SPIRE) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A randomized phase 2 trial of epigenetic priming with guadecitabine and carboplatin in platinum-resistant, recurrent ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Guadecitabine increases response to combined anti-CTLA-4 and anti-PD-1 treatment in mouse melanoma in vivo by controlling T-cells, myeloid derived suppressor and NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase 1, dose-escalation study of guadecitabine (SGI-110) in combination with pembrolizumab in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase 1, dose-escalation study of guadecitabine (SGI-110) in combination with pembrolizumab in patients with solid tumors - UCL Discovery [discovery.ucl.ac.uk]

- 16. DNA Methyltransferase 1 Targeting Using Guadecitabine Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Guadecitabine Sodium: Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guadecitabine sodium (SGI-110) is a second-generation DNA hypomethylating agent designed to overcome the limitations of earlier drugs in its class.[1][2][3] As a dinucleotide of decitabine and deoxyguanosine, it exhibits enhanced stability and a prolonged exposure profile of its active metabolite, decitabine.[4][5] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development. The document details experimental protocols for key assays and presents quantitative data in a structured format. Furthermore, it visualizes the drug's mechanism and related experimental workflows using Graphviz diagrams.

Molecular Structure and Chemical Properties

This compound is the sodium salt form of guadecitabine, a dinucleotide composed of 5-aza-2'-deoxycytidine (decitabine) linked to a 2'-deoxyguanosine via a phosphodiester bond.[6][7] This structure confers resistance to degradation by cytidine deaminase, the primary enzyme responsible for the rapid breakdown of decitabine.[2][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Synonyms | SGI-110 sodium, S-110 sodium | [1][8][9] |

| Molecular Formula | C18H23N9NaO10P | [1][6] |

| Molecular Weight | 579.39 g/mol | [1][10] |

| CAS Number | 929904-85-8 | [1][6] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: 50 mg/mL (86.30 mM) Water: 50 mg/mL (86.30 mM) (requires sonication and warming) | [8][11] |

| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark Long term (months to years): -20 °C | [9] |

| InChI Key | XLHBNJPXFOZFNJ-BYKQGDNKSA-M | [10][11] |

| SMILES | O=C1C2=C(N([C@H]3C--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--=NC5=O)C4)(O[Na])=O">C@@HO3)C=N2)NC(N)=N1 | [1] |

Mechanism of Action

This compound acts as a prodrug of decitabine.[12] Following subcutaneous administration, it is gradually cleaved by enzymes such as phosphorylases, releasing decitabine over a prolonged period.[4] This extended exposure is crucial for its therapeutic effect, as decitabine's activity is S-phase specific.[2]

The released decitabine is then phosphorylated and incorporated into DNA, where it covalently traps DNA methyltransferase (DNMT) enzymes, primarily DNMT1.[13][14] This leads to the depletion of active DNMTs, resulting in global DNA hypomethylation and the re-expression of silenced tumor suppressor genes, such as p16.[1][13][15] The restoration of tumor suppressor gene expression can induce cell cycle arrest, apoptosis, and enhanced immune recognition of cancer cells.[13][16]

Experimental Protocols

In Vitro Cell Proliferation and DNA Methylation Analysis

This protocol outlines a general procedure for assessing the in vitro effects of this compound on cancer cell lines.

Cell Lines:

Methodology:

-

Cell Culture: Culture cells in appropriate media and conditions.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1.0, 5 µM) for a specified duration (e.g., 3-6 days).[1][8]

-

Colony Formation Assay: For proliferation assessment, seed treated cells at low density and allow colonies to form for 10-14 days. Fix with methanol and stain with Giemsa.[15]

-

DNA Extraction: Harvest cells and extract genomic DNA using a commercial kit.

-

Bisulfite Conversion: Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracils.

-

Methylation Analysis:

-

Quantitative Bisulfite Pyrosequencing: Amplify the promoter regions of target genes (e.g., LINE-1, NY-ESO-1, p16) from bisulfite-converted DNA.[8]

-

Sequence the PCR products by pyrosequencing to quantify the methylation level at specific CpG sites.

-

In Vivo Xenograft Studies

This protocol describes a general approach for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Animal Model:

-

SCID mice[8]

Methodology:

-

Tumor Implantation: Implant human cancer cells (e.g., OVCAR3) subcutaneously into the hindquarters of SCID mice.[8]

-

Tumor Growth: Allow tumors to establish and reach a palpable size.

-

Treatment Administration: Administer this compound (e.g., 3 mg/kg/day) or vehicle control subcutaneously for a defined period (e.g., 5 days).[8]

-

Tumor Volume Measurement: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Pharmacodynamic Analysis: At the end of the study, excise tumors for analysis of DNA methylation at specific gene promoters (e.g., p16).[1]

Clinical Development and Pharmacokinetics

This compound has been evaluated in numerous clinical trials for hematological malignancies and solid tumors.[3][5][13][17] A key feature of its clinical pharmacology is the prolonged plasma exposure of its active metabolite, decitabine, compared to intravenous decitabine administration.[2][5]

Table 2: Summary of a Phase 1 Clinical Trial in MDS and AML [2]

| Parameter | Details |

| Study Design | Open-label, multicenter, dose-escalation |

| Patient Population | Relapsed or refractory high-risk MDS or AML |

| Treatment Regimens | Daily for 5 days, once weekly, or twice weekly subcutaneous injections |

| Dose Escalation | 3–125 mg/m²/day |

| Pharmacokinetics | Plasma levels of guadecitabine and decitabine persisted for at least 8 hours post-administration at higher doses. The half-life of decitabine after guadecitabine administration was considerably longer than that of IV decitabine. |

| Pharmacodynamics | Potent, dose-related DNA demethylation (measured by LINE-1 assay) was observed, plateauing at 60 mg/m² daily for 5 days. |

| Recommended Phase 2 Dose | 60 mg/m² daily for 5 days |

A phase 2 study in treatment-naïve AML patients who were not candidates for intensive chemotherapy confirmed that the 60 mg/m² dose for 5 days is a recommended regimen.[18][19]

Conclusion

This compound is a promising second-generation DNA hypomethylating agent with a distinct molecular structure that confers a favorable pharmacokinetic and pharmacodynamic profile. Its ability to induce prolonged exposure to its active metabolite, decitabine, allows for effective DNA hypomethylation and re-expression of tumor suppressor genes. The data summarized in this guide provide a solid foundation for further research and development of this compound in oncology. The detailed experimental protocols and visualizations offer practical tools for scientists working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety and tolerability of guadecitabine (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guadecitabine (SGI-110): an investigational drug for the treatment of myelodysplastic syndrome and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 2 study of guadecitabine (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guadecitabine (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C18H23N9NaO10P | CID 135564654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Guadecitabine | C18H24N9O10P | CID 135564655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. medkoo.com [medkoo.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. xcessbio.com [xcessbio.com]

- 12. Integrated clinical and genomic evaluation of guadecitabine (SGI-110) in peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. Facebook [cancer.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Clinical Trial Explores Optimal Dose for AML Drug Guadecitabine [foxchase.org]

- 19. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

Guadecitabine Sodium: A New Frontier in Pediatric Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guadecitabine sodium (SGI-110), a second-generation DNA methyltransferase inhibitor (DNMTi), is emerging as a promising therapeutic agent in the challenging landscape of pediatric oncology. Its unique dinucleotide structure confers resistance to degradation by cytidine deaminase, allowing for prolonged exposure to its active metabolite, decitabine. This extended action leads to more durable hypomethylation of tumor suppressor genes and immunogenic pathways, offering a multi-pronged attack against various pediatric malignancies. This technical guide provides a comprehensive overview of the preclinical and clinical research on guadecitabine in pediatric cancers, with a focus on its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the key signaling pathways it modulates.

Introduction to this compound